Ethyl 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate Ethyl 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
Brand Name: Vulcanchem
CAS No.: 886936-01-2
VCID: VC6697272
InChI: InChI=1S/C20H18FN5O4S2/c1-2-30-17(28)12-3-7-14(8-4-12)22-16(27)11-31-20-26-25-19(32-20)24-18(29)23-15-9-5-13(21)6-10-15/h3-10H,2,11H2,1H3,(H,22,27)(H2,23,24,25,29)
SMILES: CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F
Molecular Formula: C20H18FN5O4S2
Molecular Weight: 475.51

Ethyl 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

CAS No.: 886936-01-2

Cat. No.: VC6697272

Molecular Formula: C20H18FN5O4S2

Molecular Weight: 475.51

* For research use only. Not for human or veterinary use.

Ethyl 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate - 886936-01-2

Specification

CAS No. 886936-01-2
Molecular Formula C20H18FN5O4S2
Molecular Weight 475.51
IUPAC Name ethyl 4-[[2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Standard InChI InChI=1S/C20H18FN5O4S2/c1-2-30-17(28)12-3-7-14(8-4-12)22-16(27)11-31-20-26-25-19(32-20)24-18(29)23-15-9-5-13(21)6-10-15/h3-10H,2,11H2,1H3,(H,22,27)(H2,23,24,25,29)
Standard InChI Key MPVBWBFNTIPGSC-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F

Introduction

Chemical Structure and Molecular Properties

The molecular architecture of Ethyl 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is characterized by three key functional domains:

  • 1,3,4-Thiadiazole Ring: A five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom, known for enhancing metabolic stability and electronic properties in bioactive molecules.

  • Ureido-4-Fluorophenyl Group: A urea bridge (NHC(=O)NH-\text{NH}-\text{C}(=\text{O})-\text{NH}-) connected to a 4-fluorophenyl substituent, which may facilitate hydrogen bonding and hydrophobic interactions with biological targets .

  • Ethyl Ester and Benzoate Backbone: The ethyl ester group (COOCH2CH3-\text{COOCH}_2\text{CH}_3) and aromatic benzoate moiety contribute to solubility profiles and structural rigidity .

Table 1: Key Molecular Properties

PropertyValue
CAS Number886936-01-2
Molecular FormulaC20H18FN5O4S2\text{C}_{20}\text{H}_{18}\text{FN}_{5}\text{O}_{4}\text{S}_{2}
Molecular Weight475.5 g/mol
IUPAC NameEthyl 4-[[2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Structural FeaturesThiadiazole, ureido, thioether, ester

The fluorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, potentially modulating the compound’s electronic distribution and binding affinity .

Compound ClassMechanism of ActionBiological Effect
Thiadiazole DerivativesDNA gyrase inhibitionAntibacterial
Ureido CompoundsTubulin bindingAntiproliferative
Fluorinated AromaticsEnhanced bioavailabilityImproved pharmacokinetics

Further studies are required to elucidate specific targets and potency metrics for this compound.

Spectroscopic Characterization

Structural confirmation of Ethyl 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate relies on advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR):

    • 1H NMR^1\text{H NMR}: Signals at δ 1.3–1.4 ppm (triplet, ethyl CH3), δ 4.2–4.4 ppm (quartet, ethyl CH2), and aromatic protons between δ 7.0–8.0 ppm.

    • 13C NMR^{13}\text{C NMR}: Carbonyl resonances near δ 165–175 ppm for ester and urea groups .

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A molecular ion peak at m/z 475.5 [M+H]+^+ confirms the molecular weight .

  • Fourier-Transform Infrared (FT-IR): Stretching vibrations at ~1700 cm1^{-1} (C=O), 1240 cm1^{-1} (C-F), and 650 cm1^{-1} (C-S).

Future Research Directions

To fully exploit the potential of Ethyl 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate, the following studies are recommended:

  • In Vitro Screening: Antimicrobial assays against Gram-positive/negative bacteria and fungi.

  • Kinetic Solubility Studies: Profiling pH-dependent solubility for formulation development.

  • Structure-Activity Relationship (SAR): Modifying the fluorophenyl or thioether groups to optimize potency.

  • In Vivo Toxicology: Assessing acute toxicity and metabolic stability in rodent models.

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